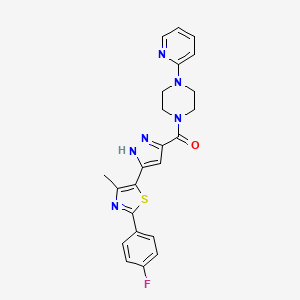![molecular formula C19H16ClN5OS B2702595 N-(4-chlorophenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide CAS No. 1359476-37-1](/img/structure/B2702595.png)
N-(4-chlorophenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide is a useful research compound. Its molecular formula is C19H16ClN5OS and its molecular weight is 397.88. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antidepressant and Adenosine Receptor Antagonism
Compounds with the [1,2,4]triazolo[4,3-a]quinoxaline moiety have been explored for their antidepressant properties and adenosine receptor antagonism. Sarges et al. (1990) described a series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines as potent adenosine receptor antagonists with potential rapid-onset antidepressant effects. These compounds showed significant activity in Porsolt's behavioral despair model in rats, suggesting their therapeutic potential as novel and rapid-acting antidepressant agents. Moreover, these compounds bind avidly to adenosine A1 and A2 receptors, indicating their mechanism of action may involve adenosine receptor antagonism, which could contribute to their antidepressant effects (Sarges, Howard, Browne, Lebel, Seymour, & Koe, 1990).
Antihistaminic Activity
Gobinath, Subramanian, and Alagarsamy (2015) investigated 1-substituted-4-(3-chlorophenyl)-[1,2,4] triazolo [4,3-a] quinazolin-5(4H)-ones for their H1-antihistaminic activity. Among the synthesized compounds, one exhibited significant protection against histamine-induced bronchoconstriction in guinea pigs, comparable to the reference drug chlorpheniramine maleate, with negligible sedative properties. This study highlights the potential of [1,2,4]triazolo[4,3-a]quinazolin derivatives as new H1-antihistaminic agents with reduced sedative effects, which could be beneficial in developing safer antihistamines (Gobinath, Subramanian, & Alagarsamy, 2015).
Antimicrobial and Anti-inflammatory Properties
El-Gazzar, Hafez, and Nawwar (2009) synthesized acyclic nucleosides analogues derived from pyrimido[4,5-b]quinolines, showing potent antimicrobial, anti-inflammatory, and antioxidant activities. These compounds demonstrated significant activity against gram-negative and gram-positive bacteria and showed potent anti-inflammatory and analgesic activities, indicating their potential as multi-target therapeutic agents (El-Gazzar, Hafez, & Nawwar, 2009).
Positive Inotropic Activity
Compounds featuring the [1,2,4]triazolo[4,3-a]quinolin moiety have been evaluated for their positive inotropic activity, which is crucial in treating heart failure by increasing the force of heart muscle contraction without significantly affecting the heart rate. Wu et al. (2012) synthesized a series of compounds and found one to significantly increase stroke volume in isolated rabbit heart preparations, indicating potential applications in heart failure treatment (Wu, Ma, Niu, Meng, Cui, & Piao, 2012).
特性
IUPAC Name |
N-(4-chlorophenyl)-2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5OS/c1-2-16-23-24-18-19(22-14-5-3-4-6-15(14)25(16)18)27-11-17(26)21-13-9-7-12(20)8-10-13/h3-10H,2,11H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMYWJRRFWAILA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chlorophenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Fluorophenyl)-4-[(3-nitrophenyl)methylsulfanyl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2702513.png)
![Methyl 5-methyl-4-[3-(prop-2-enoylamino)propanoylamino]thiophene-2-carboxylate](/img/structure/B2702517.png)

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride](/img/structure/B2702519.png)
![methyl 4-[3-(4-fluorophenyl)-2-(2-methylphenyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2702520.png)
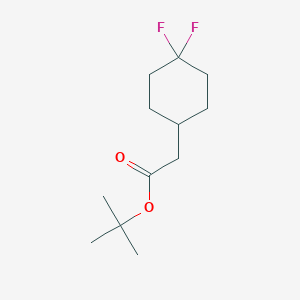
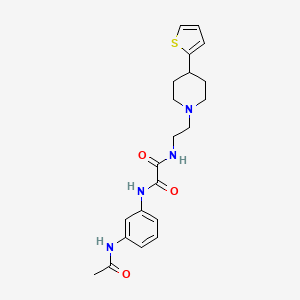
![N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2702525.png)
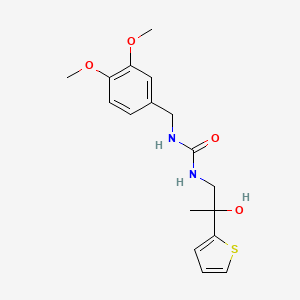
![N-(3-chlorophenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2702527.png)
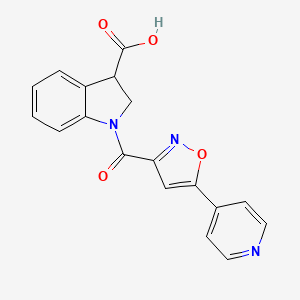
![5-Methyl-3-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2702531.png)
![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2702532.png)
